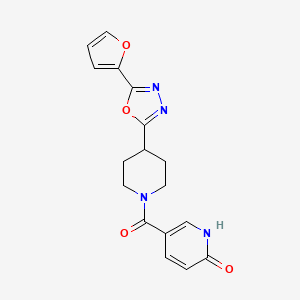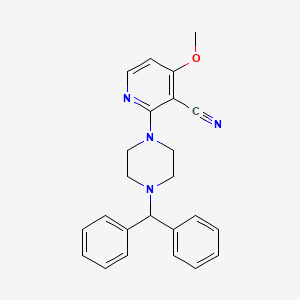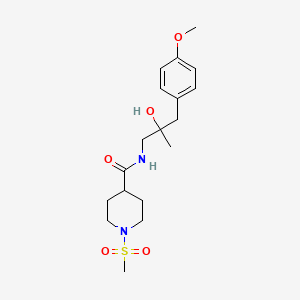![molecular formula C16H18N4O2 B2924933 2-Phenoxy-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one CAS No. 2097868-37-4](/img/structure/B2924933.png)
2-Phenoxy-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenoxy-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one, also known as AZD-8055, is a novel and potent inhibitor of the mammalian target of rapamycin (mTOR) kinase. It has been extensively studied in the scientific community due to its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Mécanisme D'action
2-Phenoxy-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one exerts its effects by inhibiting the mTOR kinase, which is a key regulator of cell growth and metabolism. Specifically, it inhibits both mTORC1 and mTORC2 complexes, which play important roles in cell signaling pathways involved in protein synthesis, cell proliferation, and survival. By inhibiting these pathways, 2-Phenoxy-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one can induce cell death in cancer cells and improve metabolic function in diabetes.
Biochemical and Physiological Effects:
2-Phenoxy-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one has been shown to have a number of biochemical and physiological effects in various cell types and animal models. In cancer cells, it can induce cell death by inhibiting protein synthesis and activating apoptotic pathways. In diabetes models, it can improve glucose uptake and insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway. In neurodegenerative models, it can protect neurons from oxidative stress and improve cognitive function by activating the Nrf2 pathway.
Avantages Et Limitations Des Expériences En Laboratoire
2-Phenoxy-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one has several advantages for lab experiments, including its potency and specificity for inhibiting mTOR kinase, its ability to induce cell death in cancer cells, and its potential therapeutic applications in various diseases. However, it also has some limitations, including its potential toxicity and off-target effects, as well as the need for further research to fully understand its mechanisms of action and potential side effects.
Orientations Futures
There are several future directions for research on 2-Phenoxy-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one, including:
1. Further studies to elucidate its mechanisms of action and potential side effects.
2. Clinical trials to evaluate its safety and efficacy in treating various diseases, including cancer, diabetes, and neurodegenerative disorders.
3. Development of new derivatives and analogs with improved potency, selectivity, and pharmacokinetic properties.
4. Investigation of its potential as a combination therapy with other drugs or therapies.
5. Exploration of its potential in other disease areas, such as inflammation and autoimmune disorders.
In conclusion, 2-Phenoxy-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one is a novel and potent inhibitor of mTOR kinase that has shown promise in various disease areas, including cancer, diabetes, and neurodegenerative disorders. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Méthodes De Synthèse
2-Phenoxy-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 4-aminopyrimidine with (3S)-3-(tert-butoxycarbonylamino)-4-phenylbutanoic acid, followed by cyclization with phosgene to form the key intermediate, 2-chloro-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one. The final product is obtained by reacting the intermediate with 2-phenoxyethanol in the presence of a base.
Applications De Recherche Scientifique
2-Phenoxy-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, it has been shown to inhibit the growth of tumor cells and induce cell death in a variety of cancer types, including breast, prostate, and lung cancer. In diabetes research, 2-Phenoxy-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one has been shown to improve insulin sensitivity and glucose homeostasis in animal models. In neurodegenerative disorder research, it has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
2-phenoxy-1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-12(22-14-5-3-2-4-6-14)16(21)20-9-13(10-20)19-15-7-8-17-11-18-15/h2-8,11-13H,9-10H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOFYRORVICWTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)NC2=NC=NC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxy-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-2-phenylacetamide](/img/structure/B2924851.png)
![9-(4-chlorophenyl)-1-methyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![Diethyl 2-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}methylene)malonate](/img/structure/B2924857.png)
![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclohexylacetamide](/img/structure/B2924858.png)
![2-Chloro-1-(6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)propan-1-one](/img/structure/B2924859.png)

![N-(3,5-dimethylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2924861.png)


![6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methoxybenzenecarboxylate](/img/structure/B2924866.png)
![Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclohexylacetate](/img/structure/B2924867.png)
![N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide](/img/structure/B2924871.png)
![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2924872.png)